Cas no 2034441-01-3 (N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide)
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- CHEMBL4896337
- 3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
- N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide
- AKOS025323920
- N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
- F6514-9239
- 2034441-01-3
-
- Inchi: 1S/C20H17Cl2N3O/c21-17-6-1-7-18(22)16(17)8-9-19(26)25-13-15-5-3-11-24-20(15)14-4-2-10-23-12-14/h1-7,10-12H,8-9,13H2,(H,25,26)
- InChI Key: XPSXBEAWNWITTA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CCC(NCC1=CC=CN=C1C1C=NC=CC=1)=O)Cl
Computed Properties
- Exact Mass: 385.0748676g/mol
- Monoisotopic Mass: 385.0748676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54.9Ų
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6514-9239-2μmol |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-5μmol |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-10μmol |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-20μmol |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-1mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-2mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-3mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-4mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-5mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-9239-10mg |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide |
2034441-01-3 | 10mg |
$79.0 | 2023-09-08 |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide
Comprehensive Overview of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide (CAS No. 2034441-01-3)
The compound N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide, identified by its CAS No. 2034441-01-3, is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique architecture, combining a bipyridine scaffold with a dichlorophenyl moiety, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of protein-protein interactions, a hot topic in drug discovery due to the growing demand for targeted therapies.
In recent years, the scientific community has focused on small-molecule inhibitors and biologically active compounds, with N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide emerging as a subject of interest. Its structure-activity relationship (SAR) is being explored to optimize its efficacy, particularly in addressing neurodegenerative diseases and inflammatory disorders, which are among the most searched health-related topics globally. The compound's ability to interact with specific enzymes or receptors makes it a valuable tool for understanding disease mechanisms.
The synthesis of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide involves multi-step organic reactions, highlighting the importance of heterocyclic chemistry in modern drug development. Its bipyridine core is known for its chelating properties, which could be leveraged in metal-catalyzed reactions or as a ligand in coordination chemistry. These attributes align with the rising trend of green chemistry and sustainable synthesis methods, a key focus area for researchers aiming to reduce environmental impact.
From a pharmacological perspective, the dichlorophenyl group in N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide is often associated with enhanced bioavailability and metabolic stability, critical factors in drug design. This aligns with frequent searches on "drug-likeness" and "ADME properties" (absorption, distribution, metabolism, excretion), reflecting the industry's emphasis on optimizing therapeutic agents. Preliminary studies suggest its potential in modulating kinase activity, a target class dominating oncology research.
The compound's molecular weight and lipophilicity parameters fall within ranges typically favorable for blood-brain barrier penetration, sparking interest in its application for central nervous system (CNS) disorders. This is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's diseases, topics frequently queried in medical databases. Its propanamide linker provides flexibility for further derivatization, enabling the exploration of structure-based drug design strategies.
In the context of computational chemistry and AI-driven drug discovery, N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide serves as an interesting case study for molecular docking simulations. The integration of machine learning in predicting its binding affinities has become a trending research area, coinciding with the surge in searches for "AI in pharmaceuticals". Its three-dimensional conformation presents opportunities for virtual screening campaigns against diverse target libraries.
Quality control and analytical characterization of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide typically employ advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency for research purposes. This aligns with the pharmaceutical industry's growing emphasis on quality by design (QbD) principles, another frequently searched term in regulatory science circles.
While clinical applications of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide are still under investigation, its structural features make it a compelling subject for medicinal chemistry optimization programs. The compound exemplifies the convergence of traditional synthetic approaches with cutting-edge drug discovery technologies, addressing current challenges in developing novel therapeutic agents for complex diseases.
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